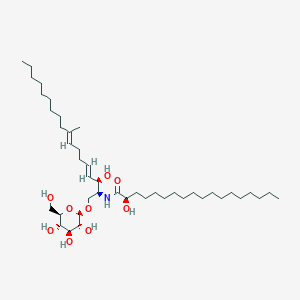

Cerebroside D

Description

Overview of Glycosphingolipids and Cerebrosides

Glycosphingolipids (GSLs) are a class of lipids that are essential components of cell membranes in all mammalian tissues, as well as in invertebrates, plants, bacteria, and fungi. mdpi.commdpi.comencyclopedia.pub These amphipathic molecules are composed of a hydrophobic ceramide backbone and a hydrophilic carbohydrate head group. mdpi.come-dmj.org The ceramide portion consists of a long-chain amino alcohol, typically sphingosine (B13886) or a related derivative, linked to a fatty acid. mdpi.comfrontiersin.orgscielo.br The carbohydrate portion can range from a single sugar residue to a complex oligosaccharide chain. e-dmj.org GSLs are particularly abundant in the outer leaflet of the plasma membrane, where they cluster with cholesterol and specific proteins to form specialized microdomains known as lipid rafts. mdpi.come-dmj.orgfrontiersin.org These microdomains serve as platforms for various cellular processes. e-dmj.orgfrontiersin.org

Cerebrosides represent the simplest form of glycosphingolipids, characterized by a ceramide molecule with a single sugar residue attached to the 1-hydroxyl moiety. wikipedia.orglipotype.comcreative-proteomics.com This sugar is typically either glucose or galactose, leading to the two major types of cerebrosides: glucocerebrosides (B1249061) (or glucosylceramides) and galactocerebrosides (B1148508) (or galactosylceramides). wikipedia.org While galactocerebrosides are predominantly found in the myelin sheath of nerve cells, glucocerebrosides are common in other tissues and are the only type of GSL shared among plants, fungi, and animals. wikipedia.orgfrontiersin.org The structure of the ceramide itself can also vary, with differences in the length, saturation, and hydroxylation of both the fatty acid and the sphingoid base, leading to a wide diversity of cerebroside molecules. encyclopedia.pub

Academic Significance of Cerebroside Research in Biological Systems

The study of cerebrosides holds considerable academic significance due to their involvement in a wide array of fundamental biological processes. researchgate.net As integral components of cell membranes, they play a crucial role in maintaining membrane structure and integrity. creative-proteomics.com Beyond their structural role, cerebrosides are recognized as bioactive molecules that participate in critical cellular functions such as cell-cell recognition, signal transduction, and cell adhesion. mdpi.commdpi.comfrontiersin.org The carbohydrate head group of cerebrosides extends into the extracellular space, where it can interact with proteins on other cells (trans-recognition) or with other molecules on the same cell membrane (cis-recognition), thereby modulating cellular communication. mdpi.com

Research into cerebrosides has provided valuable insights into various physiological and pathological conditions. For instance, galactocerebrosides are essential for the formation and maintenance of the myelin sheath that insulates nerve fibers, making their study critical for understanding neurological function and disorders like multiple sclerosis. lipotype.comcreative-proteomics.comcreative-proteomics.com The accumulation of certain cerebrosides due to genetic defects in their degradation pathways is the hallmark of several lysosomal storage diseases, such as Gaucher disease (accumulation of glucocerebroside) and Krabbe disease (accumulation of galactosylceramide). mdpi.comnih.gov Furthermore, cerebrosides isolated from various natural sources, including marine organisms and fungi, have demonstrated a range of pharmacological activities, including antitumor, antiviral, and immunomodulatory effects, making them a subject of interest for drug discovery. researchgate.netiomcworld.comnih.gov In fungi, cerebrosides have been shown to be involved in growth, differentiation, and morphogenesis, suggesting that the enzymes in their biosynthetic pathways could be potential targets for antifungal therapies. scielo.brscielo.br

Specific Research Focus on Cerebroside D within the Cerebroside Family

Within the broad family of cerebrosides, specific molecules such as this compound have garnered focused research attention. This compound is a glycoceramide compound that has been isolated from various sources, including fungi. medchemexpress.comresearchgate.net Research on this compound has aimed to elucidate its precise chemical structure and to understand its specific biological activities.

One notable area of investigation has been its potential immunomodulatory effects. For example, studies have explored the effects of this compound in the context of inflammatory conditions. Research has shown that this compound can impact the function of activated T lymphocytes, which are key players in inflammatory responses. nih.gov Specifically, it has been observed to inhibit the proliferation of activated T cells and induce their apoptosis (programmed cell death). nih.gov This has led to investigations into its potential to ameliorate conditions like experimental colitis in animal models. nih.gov The focus on this compound exemplifies a research trend that moves from the general study of cerebrosides to understanding the specific functions and therapeutic potential of individual members of this lipid class.

Properties

Molecular Formula |

C43H81NO9 |

|---|---|

Molecular Weight |

756.1 g/mol |

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide |

InChI |

InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 |

InChI Key |

RIZIAUKTHDLMQX-NSWGQNMASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |

Origin of Product |

United States |

Methodologies for Isolation and Purification of Cerebrosides, with Relevance to Cerebroside D

Extraction Protocols from Biological Matrices

The initial and critical step in obtaining cerebrosides is their extraction from the cellular and tissue environment where they are embedded within lipid bilayers and associated with other biomolecules.

Solvent-Based Lipid Extraction Techniques

Solvent-based extraction remains the cornerstone for isolating lipids, including cerebrosides. The principle lies in using solvents that can effectively solubilize lipids while minimizing the co-extraction of non-lipid contaminants.

A widely adopted method is the Folch method , which utilizes a chloroform-methanol mixture (typically 2:1, v/v). nih.gov This combination of a nonpolar solvent (chloroform) and a polar solvent (methanol) is proficient at disrupting the hydrophobic and polar interactions between lipids and the tissue matrix. nih.govaocs.org The process involves homogenizing the biological sample in the solvent mixture, followed by a wash step with water or a salt solution to partition non-lipid components into an aqueous phase, leaving the lipids in the organic phase. nih.gov For instance, in the study of fungal cerebrosides, cells are often extracted with chloroform-methanol in ratios of 2:1 and 1:2 (v/v), and the resulting crude lipid extract is then partitioned. frontiersin.orgscielo.brscielo.br

Variations of this method exist to optimize extraction for specific sample types. For example, a preliminary extraction with propan-2-ol is sometimes employed for plant tissues to deactivate lipolytic enzymes before the main extraction with a chloroform-methanol mixture. aocs.org Another low-toxicity alternative involves using a hexane-isopropanol mixture. umich.edu This method has demonstrated high recovery rates for lipids like glucocerebroside. umich.edu The choice of solvent can also be tailored to the polarity of the target cerebrosides. For instance, acetone (B3395972) can be used in preliminary extraction steps. aocs.org

The following table summarizes common solvent systems used for cerebroside extraction:

| Solvent System | Ratio (v/v) | Biological Matrix Example | Reference |

| Chloroform (B151607):Methanol (B129727) | 2:1 | Animal tissues, Fungi | nih.govfrontiersin.orgscielo.br |

| Chloroform:Methanol | 1:2 | Fungi | frontiersin.orgscielo.br |

| Propan-2-ol:Hexane (B92381) | 3:2 | Animal tissues | aocs.org |

| Hexane:Isopropanol (B130326) | - | Animal tissues | umich.edu |

Pre-Treatment Strategies for Complex Samples

Prior to extraction, and to enhance the purity of the final cerebroside fraction, several pre-treatment strategies can be employed.

For many biological samples, a crucial pre-treatment step is saponification , or mild alkaline methanolysis. gerli.com This process involves treating the crude lipid extract with a mild base, which cleaves ester-linked lipids like glycerolipids, leaving the amide-linked cerebrosides intact. nih.gov The resulting free fatty acids and water-soluble glycerolipid moieties can then be easily removed, significantly simplifying the subsequent chromatographic purification. gerli.com

In some protocols, a preliminary precipitation step is used. For example, a crude cerebroside fraction can be precipitated from a chloroform-methanol extract by adding ether. nih.gov This helps to remove highly soluble lipids and enrich the extract with less soluble cerebrosides.

Furthermore, for samples rich in neutral lipids, an initial extraction with a non-polar solvent like petroleum ether or hexane can be performed to remove these contaminants before proceeding with the main extraction of the more polar cerebrosides. google.com For instance, in a method for separating cerebrosides from soybean lecithin, an initial extraction with petroleum ether is used to remove excess neutral lipids. google.com

Chromatographic Separation Techniques

Following extraction and pre-treatment, chromatographic methods are indispensable for the fractionation and purification of individual cerebrosides like Cerebroside D from the complex mixture of extracted lipids.

High-Performance Thin-Layer Chromatography (HPTLC) for Cerebroside Fractionation

High-Performance Thin-Layer Chromatography (HPTLC) is a robust and efficient technique for the analytical separation and preliminary purification of cerebrosides. nih.gov It offers the advantages of speed, low cost, and the ability to process multiple samples simultaneously. nih.gov

In HPTLC, a small amount of the lipid extract is applied to a silica (B1680970) gel plate, which is then developed in a chamber containing a specific solvent system. The differential migration of lipids on the plate, based on their polarity, allows for their separation. nih.gov Common solvent systems for developing cerebrosides on HPTLC plates include chloroform-methanol-water (e.g., 65:25:4, v/v/v) and chloroform-methanol-aqueous ammonia. frontiersin.orgscielo.brscielo.brnih.gov

After separation, the cerebroside bands can be visualized using various reagents. Iodine vapor is a general stain for lipids, while orcinol-sulfuric acid is more specific for glycolipids, producing a characteristic violet color with cerebrosides. frontiersin.orgscielo.brscielo.brnih.gov For preparative purposes, the desired cerebroside band can be scraped from the plate and the compound eluted with a suitable solvent. oup.com

The following table details typical HPTLC systems used for cerebroside analysis:

| Stationary Phase | Mobile Phase | Visualization Reagent | Reference |

| Silica Gel 60 | Chloroform:Methanol:Water (65:25:4, v/v/v) | Orcinol-Sulfuric Acid, Iodine Vapor | frontiersin.orgscielo.brscielo.br |

| Silica Gel 60 | Chloroform:Methanol:Aqueous Ammonia | Orcinol-Sulfuric Acid, Iodine Vapor | frontiersin.orgnih.gov |

| Silica Gel 60 | Chloroform:Methanol:Water (60:40:9, v/v/v) with 0.002% CaCl2 | Primulin, Orcinol | oup.com |

Column Chromatography Applications (e.g., Silica Gel, Reverse-Phase Materials)

Column chromatography is the workhorse for the preparative purification of cerebrosides, allowing for the isolation of larger quantities of pure compounds. researchgate.net

Silica gel column chromatography is the most common normal-phase method used. google.comresearchgate.net The crude or partially purified lipid extract is loaded onto a column packed with silica gel. A gradient of solvents with increasing polarity is then used to elute the lipids. frontiersin.orgscielo.brscielo.br Typically, less polar lipids are eluted first with solvents like chloroform, followed by the elution of cerebrosides with mixtures of chloroform and methanol with increasing methanol concentration (e.g., 95:5, 9:1, 8:2, v/v). frontiersin.orgscielo.brscielo.br The fractions are collected and analyzed (e.g., by HPTLC) to identify those containing the target cerebroside. frontiersin.orgscielo.brscielo.br

Reverse-phase column chromatography , often in the form of High-Performance Liquid Chromatography (HPLC), offers an alternative and often higher resolution separation. mdpi.com In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This method is particularly useful for separating cerebroside species that differ in their fatty acid chain length or degree of unsaturation. biorxiv.org

Specialized Chromatographic Supports for Enhanced Resolution

For particularly challenging separations, specialized chromatographic supports can provide enhanced resolution.

Iatrobeads , a type of porous silica bead, have been used for the further purification of cerebroside fractions obtained from initial silica gel chromatography. frontiersin.orgscielo.brscielo.brnih.gov Elution with a chloroform-methanol gradient on an Iatrobeads column can yield highly purified cerebroside fractions. frontiersin.orgscielo.brscielo.br

DEAE (Diethylaminoethyl) cellulose , an anion-exchange resin, is effective for separating charged lipids from neutral lipids like cerebrosides. gerli.com This is particularly useful in removing acidic phospholipids (B1166683) that may co-elute with cerebrosides in other chromatographic systems.

Silver ion chromatography is a specialized technique that can be used to separate cerebrosides based on the number and geometry of double bonds in their fatty acid and sphingoid base moieties. aocs.org In this method, the stationary phase is impregnated with silver ions, which form reversible complexes with the double bonds of unsaturated lipids, leading to their retention. aocs.org

Advanced Purification Strategies

Advanced purification strategies are essential for obtaining high-purity cerebrosides, which are often present in low concentrations within intricate lipid mixtures. These strategies are broadly categorized into preparative-scale isolation methods, aimed at obtaining large quantities of the target compound, and methods focused on the fine separation of closely related isomers.

The goal of preparative-scale isolation is to purify substantial amounts of a target cerebroside from a crude extract. This process typically involves a multi-step approach combining various chromatographic techniques.

A common initial step involves solvent extraction from the source material, such as the fungus Lactarium volemus for this compound or marine organisms like the sea cucumber Holothuria spinifera for novel cerebrosides. medchemexpress.commdpi.com The crude lipid extract is often subjected to partitioning, for instance, using the Folch method, to separate neutral lipids from other classes. scielo.br

Subsequent purification relies heavily on column chromatography. Silica gel is a widely used stationary phase due to its ability to separate compounds based on polarity. scielo.brnih.gov A stepwise gradient elution with solvent systems like chloroform and methanol is frequently employed to fractionate the extract. scielo.brnih.govfrontiersin.org For instance, a crude cerebroside fraction can be obtained and then further purified using repeated silica gel column chromatography. oup.comgoogle.com

High-Performance Liquid Chromatography (HPLC) on a preparative scale is a powerful technique for the final purification steps. Reversed-phase HPLC, in particular, has been successfully used to isolate individual cerebroside species. acs.org In one study, repeated silica gel column chromatography of a neutral glycolipid fraction from bullfrog brain yielded two main fractions, which were then subjected to preparative reversed-phase HPLC to isolate twelve distinct cerebrosides. oup.com

The following table summarizes various preparative-scale isolation methods relevant to cerebrosides:

Table 1: Preparative-Scale Isolation Techniques for Cerebrosides| Technique | Stationary Phase | Mobile Phase / Eluent | Application Example | Citation |

| Silica Gel Column Chromatography | Silica Gel | Chloroform-Methanol Gradient | Initial purification of cerebrosides from fungal and animal extracts. | scielo.brfrontiersin.org |

| Flash Column Chromatography | Purasil 60Å Silica Gel | Not Specified | Used in the bioactivity-guided fractionation of sea cucumber extracts to isolate new cerebrosides. | researchgate.net |

| Reversed-Phase HPLC | C18 | Not Specified | Final purification step to isolate individual cerebroside species from partially purified fractions. | oup.com |

| "Magnammsil" Column Chromatography | Magnammsil | Not Specified | A cost-effective method for large-scale preparation of cerebrosides from bovine brain, achieving partial separation of hydroxy and nonhydroxy cerebrosides. | researchgate.net |

Differentiation and Separation of Isomeric Cerebrosides

The separation of isomeric cerebrosides, which differ only in the stereochemistry of the sugar moiety (e.g., glucose vs. galactose) or the structure of the ceramide backbone, presents a significant analytical challenge. sciex.comcdnsciencepub.comnih.gov These subtle structural differences require highly selective separation techniques.

High-Performance Thin-Layer Chromatography (HPTLC) is a robust and rapid method for the analytical separation of glucosylceramide and galactosylceramide. scielo.br While primarily analytical, HPTLC can be adapted for preparative purposes to isolate pure fractions for further analysis. frontiersin.org

Modern advancements in mass spectrometry, particularly when coupled with ion mobility spectrometry, have revolutionized the separation of lipid isomers. Differential Ion Mobility Spectrometry (DMS), also known as SelexION Technology, can distinguish between isobaric cerebrosides like glucosylceramide and galactosylceramide without the need for extensive chromatographic separation. sciex.comnih.gov This technique separates ions in the gas phase based on their different mobilities in a high-frequency electric field. nih.gov The addition of chemical modifiers, such as isopropanol or 1-propanol, to the gas phase can enhance the separation of these isomers. nih.gov

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method incorporating DMS has been developed for the rapid and reproducible separation and quantification of isomeric cerebrosides in a single run. cdnsciencepub.comnih.gov This approach has demonstrated robust quantitative performance and has been applied to complex biological samples like human plasma and cerebrospinal fluid. cdnsciencepub.comnih.gov

The table below outlines advanced methods used for the differentiation and separation of isomeric cerebrosides.

Table 2: Methods for Separating Isomeric Cerebrosides| Technique | Principle of Separation | Key Findings | Citation |

| High-Performance Thin-Layer Chromatography (HPTLC) | Differential adsorption on a silica layer. | Enables robust, fast, and inexpensive analytical separation of glucosylceramide and galactosylceramide. | scielo.br |

| Liquid Secondary Ion Mass Spectrometry (LSIMS) and MS/MS | Analysis of fragment ions from derivatized cerebrosides. | Peracetylated and perbenzoylated derivatives yield distinct sugar-related ions, allowing differentiation of glucosyl- and galactosyl- isomers. | cdnsciencepub.com |

| Differential Ion Mobility Spectrometry (DMS) / SelexION® Technology | Gas-phase ion mobility in a high-frequency electric field. | Readily distinguishes molecular isobars, effectively resolving glucosylceramide and galactosylceramide. | sciex.com |

| LC-ESI-DMS-MS/MS | Combination of liquid chromatography and ion mobility mass spectrometry. | Allows for the simultaneous quantification of multiple glucosylceramide and galactosylceramide molecular species in biological fluids. | cdnsciencepub.comnih.gov |

| High Resolution Ion Mobility (HRIM)-MS | Enhanced gas-phase separation based on ion shape and size. | Provides significantly higher resolution than conventional IM-MS, resolving multiple lipid isomer features for each mass, particularly for glucosylceramides. | tandfonline.com |

Advanced Structural Elucidation and Characterization Techniques for Cerebrosides, Including Cerebroside D

Spectroscopic Methodologies

Modern spectroscopy offers a powerful toolkit for the structural analysis of natural products like cerebrosides. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most critical techniques employed, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including complex lipids like cerebrosides. nih.gov It provides detailed information on the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the determination of the carbon skeleton, stereochemistry, and the connectivity between different molecular fragments. researchgate.netnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for a full structural assignment. nih.gov

1D NMR spectra provide the foundational data for structural analysis. The proton (¹H) NMR spectrum reveals the chemical environment and number of different types of protons, while the carbon-13 (¹³C) NMR spectrum provides information on all the carbon atoms in the molecule. researchgate.net

The ¹H-NMR spectrum of a cerebroside displays characteristic signals for its three main components: the sugar, the sphingoid base, and the fatty acyl chain. Key signals include:

Anomeric Proton: A distinct signal in the δ 4.0-5.0 ppm region, whose chemical shift and coupling constant are diagnostic of the sugar type and its anomeric configuration. wikipedia.org

Sugar Protons: A cluster of signals, often overlapping, corresponding to the other protons of the monosaccharide ring. wikipedia.org

Amide Proton (NH): A signal typically found downfield (δ ~7.5-8.5 ppm) which confirms the amide linkage.

Olefinic Protons: Signals in the δ 5.0-6.0 ppm range indicate the presence of double bonds in the lipid chains. frontiersin.org

Aliphatic Protons: A dense, high-intensity region of signals at high field (δ ~0.8-2.5 ppm) corresponding to the numerous CH₂ and CH₃ groups of the long hydrocarbon chains. frontiersin.org

The ¹³C-NMR spectrum is often more resolved and provides a signal for each unique carbon atom. Key resonances include:

Amide Carbonyl (C=O): A signal in the δ 170-175 ppm region.

Olefinic Carbons: Signals between δ 120-140 ppm.

Anomeric Carbon: A characteristic signal around δ 100-105 ppm.

Sugar Carbons: Signals for the other carbons of the sugar ring, typically between δ 60-80 ppm.

Aliphatic Carbons: A series of signals in the upfield region (δ 10-40 ppm) from the lipid chains.

Table 1: ¹H-NMR Data for a Representative Glucosylceramide from H. capsulatum (in DMSO-d₆) wikipedia.org (Note: Sph = Sphingosine (B13886) moiety; Fa = Fatty acyl moiety; Hex = Hexose (B10828440) moiety)

| Assignment | Chemical Shift (δ) in ppm |

| Sph-NH | 7.63 |

| Sph-4,8 | 5.41-5.46 |

| Fa-3 | 5.67 |

| Hex-1 | 4.16 |

| Hex-2 | 2.96 |

| Hex-3 | 3.12 |

| Hex-4 | 3.05 |

| Hex-5 | 3.17 |

| Hex-6a | 3.66 |

| Hex-6b | 3.44 |

| Sph-9-CH₃ | 1.55 |

| Terminal-CH₃ | 0.85 |

Table 2: ¹³C-NMR Data for a Representative Glucosylceramide from H. capsulatum (in DMSO-d₆) wikipedia.org (Note: Sph = Sphingosine moiety; Fa = Fatty acyl moiety; Hex = Hexose moiety)

| Assignment | Chemical Shift (δ) in ppm |

| Fa-1 | 174.5 |

| Sph-9 | 134.4 |

| Fa-4 | 133.5 |

| Sph-5 | 130.2 |

| Fa-3 | 128.5 |

| Sph-4 | 128.4 |

| Sph-8 | 124.2 |

| Hex-1 | 103.5 |

| Hex-3 | 76.9 |

| Hex-5 | 76.8 |

| Fa-2 | 72.1 |

| Hex-2 | 73.6 |

| Hex-4 | 70.2 |

| Sph-3 | 69.8 |

| Sph-1 | 68.2 |

| Hex-6 | 61.1 |

| Sph-2 | 52.9 |

| Terminal-CH₃ | 14.0 |

| Sph-9-CH₃ | 11.8 |

While 1D NMR provides essential information, the significant signal overlap in cerebroside spectra necessitates the use of 2D NMR experiments to establish definitive structural connections. frontiersin.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). nih.gov It reveals correlations between adjacent protons, allowing for the tracing of proton spin systems. For example, starting from the anomeric proton of the sugar, the entire proton sequence around the ring can often be mapped out. wikipedia.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (¹JCH). This is crucial for assigning carbon signals based on their known proton assignments. For instance, the anomeric proton signal will correlate with the anomeric carbon signal, confirming its chemical shift. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). HMBC is vital for connecting the different structural fragments of the cerebroside. For example, it can show a correlation from the anomeric proton (H-1 of the sugar) to the C-1 carbon of the sphingoid base, confirming the glycosidic linkage point. frontiersin.org It is also key in establishing the connection between the fatty acyl chain and the sphingoid base through the amide bond. frontiersin.org

NMR spectroscopy is highly effective for characterizing the sugar component of a cerebroside. frontiersin.org The identity of the monosaccharide (e.g., glucose vs. galactose) and the stereochemistry of the glycosidic bond (α or β) can be determined primarily from the ¹H-NMR spectrum.

The anomeric configuration is determined by the coupling constant between the anomeric proton (H-1') and the adjacent proton (H-2'), denoted as ³J(H1',H2').

A large coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1' and H-2', which is characteristic of a β-anomeric configuration in pyranose sugars like glucose and galactose.

A small coupling constant (typically 2-4 Hz) indicates a cis (axial-equatorial or equatorial-axial) relationship, which is characteristic of an α-anomeric configuration .

In the representative example from H. capsulatum, the anomeric proton signal at 4.16 ppm shows a coupling constant of 7.7 Hz, which unequivocally confirms the β-configuration of the glucose unit. wikipedia.org The identity as glucose (rather than galactose) is confirmed by analyzing the full coupling pattern of the entire sugar spin system, often traced using a COSY experiment. wikipedia.org

The intricate structure of the ceramide portion, comprising the sphingoid base and the N-linked fatty acyl chain, is pieced together using a combination of NMR experiments.

COSY spectra are used to trace the proton-proton connectivities within the sphingoid base backbone and along the fatty acyl chain, identifying adjacent CH, CH₂, and CH(OH) groups. frontiersin.org

HMQC/HSQC spectra are then used to assign the corresponding carbon signals for each of these protonated positions. wikipedia.org

HMBC is the critical experiment for linking these two lipid chains together. Key HMBC correlations include:

From the amide proton (NH) to the carbonyl carbon (C-1) of the fatty acyl chain.

From the amide proton (NH) to the C-2 carbon of the sphingoid base.

From the H-2 proton of the sphingoid base to the carbonyl carbon (C-1) of the fatty acyl chain.

These correlations provide unambiguous proof of the amide linkage and its precise location, connecting the two lipid components and completing the structure of the ceramide backbone. frontiersin.org

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. While it does not provide the detailed atomic connectivity information that NMR does, it serves as an excellent complementary method for confirming the presence of major structural features in cerebrosides. The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds. wikipedia.org

For a typical cerebroside, the IR spectrum will display several characteristic absorption bands:

O-H Stretching: A strong and broad band in the region of 3200-3600 cm⁻¹, indicative of the multiple hydroxyl (-OH) groups on the sugar moiety and the ceramide backbone. The broadness is due to extensive hydrogen bonding.

N-H Stretching: A medium-intensity band typically appearing around 3300 cm⁻¹, which can sometimes be obscured by the broad O-H band. This confirms the presence of the amide group.

C-H Stretching: Strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the sp³ hybridized C-H bonds in the long aliphatic chains of the ceramide moiety.

C=O Stretching (Amide I band): A strong, sharp absorption peak around 1620-1650 cm⁻¹ is a clear indicator of the carbonyl group within the amide linkage.

N-H Bending (Amide II band): A medium-intensity band around 1520-1550 cm⁻¹ also associated with the amide group.

C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ region are characteristic of the C-O single bonds present in the sugar ring and the hydroxyl groups.

Table 3: Characteristic IR Absorption Bands for Cerebrosides

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H stretch | 3200-3600 | Strong, Broad |

| Amide | N-H stretch | ~3300 | Medium |

| Aliphatic | C-H stretch | 2850-2960 | Strong |

| Amide (Amide I) | C=O stretch | 1620-1650 | Strong |

| Amide (Amide II) | N-H bend | 1520-1550 | Medium |

| Ether/Alcohol | C-O stretch | 1000-1200 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometric (MS) Approaches

Mass spectrometry stands as a cornerstone for the structural analysis of cerebrosides, including specific molecules like Cerebroside D. It offers unparalleled capabilities for determining molecular weight and deducing structural features from fragmentation patterns.

Soft Ionization Techniques (e.g., FAB-MS, ESI-MS)

Soft ionization methods are indispensable for analyzing intact, thermally labile molecules like cerebrosides, as they generate gas-phase ions with minimal fragmentation, preserving the molecular ion for mass analysis. creative-proteomics.comresearchgate.net

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) was one of the earlier soft ionization techniques used for the structural characterization of lipids. frontiersin.org In FAB-MS, the analyte is mixed with a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. researchgate.net This process desorbs and ionizes the analyte, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. FAB-MS has been successfully used to elucidate the structure of fungal cerebrosides and to analyze ceramide and monohexosyl-diglyceride constituents of brain myelin. frontiersin.orgresearchgate.net

Electrospray Ionization-Mass Spectrometry (ESI-MS) is now the most widely used soft ionization technique for lipid analysis due to its high sensitivity and ease of coupling with liquid chromatography (LC). creative-proteomics.com ESI generates ions directly from a solution by applying a high voltage to a capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. ESI is particularly effective for analyzing cerebrosides, which can be detected as protonated molecules or adducts with cations like Na⁺, K⁺, or Li⁺. creative-proteomics.comnih.gov The choice of cation can influence fragmentation patterns in subsequent analysis stages. nih.gov

| Ionization Technique | Principle | Common Ion Types for Cerebrosides | Key Advantages |

| FAB-MS | Bombardment of a sample in a liquid matrix with a high-energy beam of neutral atoms. | [M+H]⁺, [M+Na]⁺ | Suitable for a broad range of intact, non-volatile molecules. |

| ESI-MS | Generation of ions from solution by creating a fine spray of charged droplets via a high voltage. | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+Li]⁺ | High sensitivity, minimal fragmentation, easily coupled with liquid chromatography (LC-MS). creative-proteomics.com |

Tandem Mass Spectrometry (MS/MS or CID-MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. acs.org For a specific compound like this compound, MS/MS is essential for piecing together its constituent parts. Collision-Induced Dissociation (CID) is the most common method for fragmenting ions in MS/MS. researchgate.net

In a typical MS/MS experiment on a cerebroside, the intact molecular ion (e.g., [M+H]⁺) is selected in the first stage of the mass spectrometer. It is then accelerated into a collision cell filled with an inert gas (like argon), causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation patterns are highly informative:

Loss of the Hexose Unit: A characteristic fragmentation pathway is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (162 Da for glucose or galactose) and the formation of a ceramide fragment ion (Y₀ ion). mdpi.com

Ceramide Fragmentation: The ceramide fragment itself can undergo further fragmentation, providing information about the fatty acid and the sphingoid base. This includes cleavage of the amide bond. researchgate.net

Sugar Ring Fragmentation: Specific ions resulting from the fragmentation of the sugar ring can help differentiate between isomers like glucose and galactose. researchgate.net

Derivatization, such as peracetylation or perbenzoylation, can enhance the production of these informative carbohydrate-related ions, aiding in isomeric distinction. researchgate.net

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (IMS) is a transformative technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. ucl.ac.uk This method combines the chemical specificity of mass spectrometry with the spatial information of microscopy, making it invaluable for understanding the localized roles of specific lipids like this compound in complex biological systems. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is the most common IMS technique for lipid analysis. ucl.ac.uknih.gov A thin tissue section is coated with a matrix that absorbs energy from a pulsed laser. The laser is fired at discrete spots across the tissue, desorbing and ionizing analytes from each location. A full mass spectrum is acquired for each spot (pixel), and by plotting the intensity of a specific mass-to-charge ratio (m/z) across all pixels, an image of that molecule's distribution is generated. ucl.ac.uk

MALDI-MSI has been used to:

Map the distribution of different cerebroside species (often denoted as HexCer) in various brain regions. ucl.ac.uk

Reveal changes in lipid localization associated with diseases. ucl.ac.uk

Distinguish between different tissue types, such as gray and white matter, based on their unique lipid profiles. wikipedia.org

This technique could precisely map the location of this compound within a tissue, providing critical insights into its localized biological functions or its association with specific pathological features. uwo.ca

Shotgun Mass Spectrometry in Glycolipidomics

Shotgun lipidomics is a high-throughput approach that analyzes the entire lipid complement (lipidome) of a sample directly from a crude extract by direct infusion into a mass spectrometer, bypassing chromatographic separation. nih.govresearchgate.net This method relies on the power of high-resolution mass spectrometry and specific MS/MS scan modes to identify and quantify individual lipid species within a complex mixture. nih.govmdpi.com

For the analysis of cerebrosides, shotgun MS is particularly powerful. Different classes of lipids are separated based on their intrinsic electrical properties and their unique fragmentation behaviors. nih.gov By performing precursor ion scans or neutral loss scans specific to fragments of cerebrosides, researchers can selectively detect these molecules in a complex biological extract. For instance, scanning for the loss of a hexose unit can selectively identify all cerebrosides present in the sample.

This approach allows for the rapid and quantitative profiling of numerous cerebroside molecular species, differing in their fatty acid and sphingoid base compositions, and would be an efficient method to quantify this compound in various biological samples. nih.govresearchgate.net

Gas-Phase Ion Chemistry for Isomer Differentiation and Double Bond Localization

One of the most significant challenges in cerebroside analysis is the differentiation of isomers, such as glucosylceramide vs. galactosylceramide (epimers) or α- vs. β-anomers of the glycosidic linkage, which often cannot be distinguished by conventional CID-MS. nih.gov Recent advances in gas-phase ion/ion chemistry coupled with tandem MS have provided innovative solutions to this problem. nih.govresearchgate.net

This strategy involves reacting deprotonated cerebroside anions, [M-H]⁻, with a multiply charged reagent cation in the gas phase within the mass spectrometer. nih.govacs.org For example, reacting [M-H]⁻ with a terpyridine-magnesium complex dication, [Mg(Terpy)₂]²⁺, produces a charge-inverted complex cation, [M-H+MgTerpy]⁺. nih.gov

When this new complex is subjected to CID, the resulting fragmentation patterns are dramatically different and diagnostic for the specific isomers. nih.gov This allows for the clear differentiation of α-GalCer, β-GlcCer, and β-GalCer. nih.gov

Furthermore, this technique can be extended to locate double bonds in the fatty acyl chains. By performing an additional stage of fragmentation (MS³) on a specific fragment ion, a characteristic spectral gap appears that pinpoints the exact position of unsaturation. nih.govnih.gov This level of detail is critical for the complete structural assignment of an unknown molecule like this compound. nih.gov

| Challenge | Gas-Phase Ion Chemistry Approach | Information Gained |

| Isomer Differentiation | Reaction of [M-H]⁻ with [Mg(Terpy)₂]²⁺ followed by CID of the charge-inverted [M-H+MgTerpy]⁺ complex. nih.gov | Distinct fragmentation patterns that differentiate glucose vs. galactose and α- vs. β-glycosidic linkages. nih.govnih.gov |

| Double Bond Localization | MS³ analysis of a specific fragment ion generated from the charge-inverted complex. nih.gov | A spectral gap in the MS³ spectrum reveals the precise location of the C=C double bond in the fatty acyl chain. nih.govnih.gov |

Integrated Analytical Platforms for Comprehensive Structural Analysis (e.g., LC-MS, TLC-IR-MALDI-MS)

To overcome the immense complexity of the lipidome, integrated or hyphenated analytical platforms are often employed. These approaches combine a separation technique with mass spectrometry to provide a more comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern lipidomics. creative-proteomics.comresearchgate.net By coupling High-Performance Liquid Chromatography (HPLC) with ESI-MS, complex lipid extracts can be separated prior to mass analysis. This reduces ion suppression effects and allows for the separation of isomers. Different LC modes can be used; for example, normal-phase LC separates lipids by headgroup polarity, while reverse-phase LC separates them based on chain length and unsaturation. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is also highly effective for separating different classes of glycosphingolipids. mdpi.com An LC-MS/MS approach would be the gold standard for the quantitative and structural analysis of this compound in biological fluids. nih.govfao.org

Thin-Layer Chromatography (TLC) is a classical and effective method for separating lipid classes. nih.gov Modern approaches have coupled TLC with mass spectrometry for direct analysis from the plate. In TLC-Blot-MALDI-MS , lipids separated by TLC are transferred to a membrane (e.g., PVDF) which is then analyzed directly by MALDI-MS. nih.govresearchgate.net This allows for the sensitive detection and structural characterization of the separated lipid spots. Combining TLC with an infrared (IR) laser for MALDI (TLC-IR-MALDI-MS) can improve analysis from the plate surface, as the IR laser can penetrate more deeply into the silica (B1680970) layer. nih.gov These integrated platforms provide a powerful workflow for analyzing minor lipid species, like this compound, from complex biological extracts. researchgate.net

Chemical Derivatization for Enhanced Spectroscopic and Spectrometric Analysis

Chemical derivatization is a critical step in the advanced structural elucidation of cerebrosides, including this compound. This process involves the chemical modification of the molecule to improve its analytical properties for techniques like mass spectrometry (MS) and gas chromatography (GC). Native cerebrosides present several analytical challenges, such as poor volatility for GC analysis and suboptimal ionization efficiency in MS. Furthermore, subtle structural differences, particularly between sugar isomers, are difficult to discern without derivatization. researchgate.net By converting functional groups like hydroxyls into less polar and more volatile or stable derivatives, these techniques provide enhanced sensitivity and yield structurally informative data that is otherwise unattainable.

Derivatization for Mass Spectrometry (MS)

For the analysis of intact this compound, derivatization significantly improves sensitivity and provides key fragmentation data for structural confirmation. The primary goals are to enhance ionization and to direct the fragmentation pathways during tandem MS (MS/MS) experiments to yield diagnostic ions.

Permethylation is a widely used technique that involves replacing all active hydrogens on hydroxyl and amide groups with methyl groups. This modification significantly increases the sensitivity of detection in MS by several orders of magnitude. researchgate.net Permethylation stabilizes the molecule, leading to less fragmentation in the ion source and more abundant molecular ions. researchgate.net However, during collision-induced dissociation (CID), permethylated cerebrosides tend to produce fragment ions related to the ceramide portion of the molecule, which provides excellent information on the fatty acid and long-chain base composition but offers limited insight into the sugar's structure. researchgate.net

Peracetylation and Perbenzoylation are alternative methods that involve the esterification of hydroxyl groups. These techniques are particularly valuable for elucidating the carbohydrate structure of this compound. Unlike permethylation, peracetylated and perbenzoylated derivatives preferentially generate fragment ions from the sugar moiety upon CID. researchgate.net The relative abundances of these carbohydrate-related ions can vary systematically between different sugar isomers, providing a reliable method to distinguish between glucosyl- and galactosyl-cerebrosides, for example. researchgate.netcdnsciencepub.com This makes peracetylation a superior choice when the primary goal is to confirm the identity and stereochemistry of the hexose unit in this compound.

Table 1: Comparison of Common Derivatization Techniques for MS Analysis of this compound

| Technique | Common Reagents | Key Advantages | Primary Fragmentation Information |

|---|

| Permethylation | Methyl iodide, Sodium hydroxide, DMSO | • Increases sensitivity significantly (by >100x) • Stabilizes sialic acids (if present) • Produces abundant molecular ions researchgate.net | • Favors cleavage to yield ceramide-related ions researchgate.netntu.edu.tw • Excellent for lipid backbone analysis | | Peracetylation | Acetic anhydride, Pyridine | • Enhances production of sugar-related ions researchgate.net • Allows for distinction between sugar isomers cdnsciencepub.com • Improves sensitivity over native form researchgate.net | • Favors fragmentation of the glycosidic bond cdnsciencepub.com • Excellent for carbohydrate structure analysis | | Perbenzoylation | Benzoic anhydride, DMAP | • Similar to peracetylation, yields informative sugar-related ions researchgate.net • Provides information on both sugar and ceramide portions researchgate.net | • Generates diagnostic carbohydrate fragment ions cdnsciencepub.com |

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is not suitable for the analysis of intact cerebrosides due to their low volatility. Instead, it is a powerful technique for analyzing the constituent components of this compound—the monosaccharide, the long-chain base, and the fatty acid—after chemical hydrolysis. nih.gov Each component must be derivatized to increase its volatility for passage through the GC column. nih.gov

Silylation is the most common derivatization strategy for this purpose. It replaces the active hydrogens of hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create TMS ethers, esters, or amines, which are significantly more volatile and thermally stable. youtube.comthermofisher.com The long-chain base and fatty acid methyl ester (FAME) components of this compound can be readily analyzed by GC-MS after silylation. nih.govgerli.com

For the analysis of the monosaccharide component, a two-step derivatization is often employed to simplify the resulting chromatogram.

Methoximation : This initial step converts the aldehyde group of the open-chain form of the sugar into a methoxime. youtube.com This is crucial because it prevents the sugar from forming multiple ring (tautomeric) isomers in solution, each of which would produce a different silylated derivative and a separate peak in the chromatogram. youtube.comrestek.com

Silylation : Following methoximation, the remaining hydroxyl groups are silylated using a reagent like MSTFA to ensure the molecule is volatile enough for GC analysis. youtube.commdpi.com

This combined approach ensures that each monosaccharide from this compound yields a limited number of well-defined peaks, allowing for accurate identification and quantification. restek.com

Table 2: Derivatization Strategies for GC-MS Analysis of this compound Components

| Component | Analytical Goal | Derivatization Method | Purpose of Derivatization |

|---|

| Monosaccharide | Identify sugar type (e.g., glucose, galactose) | 1. Methoximation 2. Silylation | • Prevents multiple tautomeric peaks youtube.com • Increases volatility for GC analysis restek.com | | Long-Chain Base | Determine structure and chain length | Silylation (as N-acetyl or free base) | • Increases volatility and thermal stability nih.govgerli.com | | Fatty Acid | Determine structure and chain length | Esterification (to FAME) & Silylation (if hydroxylated) | • Increases volatility for GC analysis nih.gov |

Biosynthesis and Metabolic Pathways of Cerebrosides, Pertinent to Cerebroside D

De Novo Biosynthesis Pathways

The de novo pathway is the primary route for producing the ceramide backbone of cerebrosides from basic precursors. This process begins on the cytosolic surface of the endoplasmic reticulum.

The genesis of sphingolipid synthesis is the condensation of the amino acid L-serine with a fatty acyl-CoA, typically palmitoyl-CoA. This reaction is catalyzed by the enzyme Serine Palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that represents the first and rate-limiting step in this pathway. The product of this condensation is 3-ketosphinganine (also known as 3-keto-dihydrosphingosine). SPT is a critical enzyme, and its activity is essential for the production of all sphingolipids.

The reaction proceeds via a Claisen-like condensation mechanism where the PLP cofactor is initially bound to a lysine residue in the enzyme's active site. L-serine displaces the lysine, forming an external aldimine intermediate, which is then deprotonated to attack the incoming palmitoyl-CoA. Following decarboxylation, the product, 3-ketosphinganine, is released.

Following its synthesis, 3-ketosphinganine is rapidly reduced to form dihydrosphingosine (also called sphinganine). This reduction is catalyzed by the enzyme 3-ketosphinganine reductase (KDSR), utilizing NADPH as a cofactor.

The next crucial step is the N-acylation of dihydrosphingosine to form dihydroceramide (B1258172). This reaction is carried out by a family of enzymes known as ceramide synthases (CerS). Mammals possess six distinct CerS isoforms (CerS1-CerS6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. This specificity is a key determinant of the final structure of the ceramide and, consequently, the resulting cerebroside. The reaction mechanism for CerS involves a ping-pong kinetic model, where the enzyme first forms a covalent acyl-enzyme intermediate before transferring the acyl chain to the sphingoid base.

The final step in the formation of the ceramide precursor is the introduction of a 4,5-trans double bond into the sphingoid backbone of dihydroceramide. This desaturation is catalyzed by dihydroceramide desaturase (DEGS1), resulting in the formation of ceramide, the immediate precursor for cerebroside synthesis.

Enzymatic Mechanisms in Glycosylation

Once ceramide is synthesized, it is transported from the endoplasmic reticulum to the Golgi apparatus, where glycosylation occurs. This step involves the attachment of a sugar moiety to the primary hydroxyl group of the ceramide backbone.

The addition of the sugar unit to ceramide is catalyzed by enzymes known as glycosyltransferases. Specifically, the synthesis of glucocerebrosides (B1249061) (the most common type in non-neural tissues) is catalyzed by UDP-glucose ceramide glucosyltransferase (UGCG). This enzyme transfers a glucose molecule from the activated sugar donor, UDP-glucose, to the C-1 hydroxyl group of ceramide. The synthesis of galactocerebrosides (B1148508), which are predominant in neural tissue, is catalyzed by a different enzyme, UDP-galactose ceramide galactosyltransferase (CGT), using UDP-galactose as the sugar donor.

UGCG is a key enzyme located on the cytosolic face of the Golgi apparatus. It is responsible for the initial and pivotal step in the synthesis of most glycosphingolipids.

The glycosyltransferase-catalyzed reaction is highly specific, ensuring the correct sugar is attached with the proper stereochemistry. The transfer of the glucose or galactose moiety from the UDP-sugar donor to the ceramide acceptor results in the formation of a glycosidic bond. This enzymatic reaction causes an inversion of the stereochemistry at the anomeric carbon of the sugar, resulting in the formation of a β-glycosidic linkage. This β-configuration is a characteristic feature of cerebrosides and is crucial for their structure and function within the cell membrane. The bond is specifically a β-1,1 glycosidic linkage between the sugar and the ceramide.

Regulation of Biosynthesis and Enzyme Activity

The biosynthesis of cerebrosides is a tightly regulated process, ensuring that the cellular levels of these important lipids are maintained to meet physiological demands. Regulation occurs at multiple levels, including transcriptional control of key enzymes and modulation of their activity.

The activity of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme, is subject to both transcriptional and post-transcriptional regulation. Factors such as cellular stress can lead to the upregulation of SPT. In yeast, the transcription factor Com2 has been identified as a master regulator of sphingolipid metabolism, controlling the expression of genes involved in the pathway in response to cellular sphingolipid levels. In mammals, transcription factors like the SBF complex have been shown to regulate genes involved in sphingolipid synthesis in a cell-cycle-dependent manner.

Ceramide synthases (CerS) are also subject to complex regulatory mechanisms, including transcriptional regulation that can be altered in various physiological and pathophysiological states. Furthermore, the activity of UDP-glucose ceramide glucosyltransferase (UGCG) can be regulated, influencing the flow of ceramide into the glycosphingolipid synthetic pathway and away from other metabolic fates, such as apoptosis induction. The expression of UGCG itself is linked to cellular signaling pathways, including the AKT/mTOR pathway, which can be activated by an accumulation of glycosphingolipids. This intricate network of regulation ensures a balanced production of cerebrosides and other sphingolipids, which is vital for maintaining cellular homeostasis.

Data Tables

Table 1: Key Enzymes in the De Novo Biosynthesis of Ceramide

| Enzyme | Abbreviation | Function | Location |

| Serine Palmitoyltransferase | SPT | Catalyzes the condensation of L-serine and palmitoyl-CoA. | Endoplasmic Reticulum |

| 3-Ketosphinganine Reductase | KDSR | Reduces 3-ketosphinganine to dihydrosphingosine. | Endoplasmic Reticulum |

| Ceramide Synthase | CerS | N-acylates dihydrosphingosine to form dihydroceramide. | Endoplasmic Reticulum |

| Dihydroceramide Desaturase | DEGS1 | Introduces a double bond into dihydroceramide to form ceramide. | Endoplasmic Reticulum |

Table 2: Enzymes Involved in the Glycosylation of Ceramide

| Enzyme | Abbreviation | Function | Sugar Donor | Linkage Formed | Location |

| UDP-glucose ceramide glucosyltransferase | UGCG | Transfers glucose to ceramide. | UDP-glucose | β-glycosidic | Golgi Apparatus |

| UDP-galactose ceramide galactosyltransferase | CGT | Transfers galactose to ceramide. | UDP-galactose | β-glycosidic | Endoplasmic Reticulum |

Genetic Regulation of Biosynthetic Enzymes

The synthesis of the core components of Cerebroside D is governed by a suite of enzymes whose expression is under tight genetic control. The initial and rate-limiting step in sphingolipid biosynthesis, the condensation of serine and palmitoyl-CoA, is catalyzed by serine palmitoyltransferase (SPT). The genes encoding the subunits of SPT are crucial for initiating the entire pathway.

Following the formation of the sphingoid base, ceramide synthases are responsible for attaching the specific fatty acid to it. In fungi, there are several ceramide synthase genes, each with a preference for fatty acids of a certain chain length and hydroxylation status. The specific ceramide synthase involved in this compound biosynthesis would exhibit a preference for the particular 2-hydroxy fatty acid that characterizes this molecule.

The final step in this compound biosynthesis is the transfer of a glucose molecule from UDP-glucose to the ceramide backbone. This reaction is catalyzed by glucosylceramide synthase (GCS). The gene encoding GCS is a key regulatory point in the production of all glucosylceramides, including this compound. The expression of these biosynthetic genes is often regulated by developmental cues and environmental stressors, ensuring that the production of cerebrosides is aligned with the physiological needs of the fungal cell.

Influence of Precursor Availability on Cerebroside Production (e.g., Serine Dose)

The rate of this compound synthesis is not only dependent on enzyme levels but is also directly influenced by the availability of its primary building blocks. L-serine is a critical precursor for the de novo synthesis of the sphingoid base of all sphingolipids, including this compound nih.gov. The intracellular concentration of L-serine can therefore become a limiting factor for cerebroside production. Studies have shown that cellular uptake and endogenous synthesis of serine are crucial for maintaining the flux through the sphingolipid biosynthetic pathway nih.gov. An increased availability of serine can lead to a corresponding increase in the synthesis of ceramides and, subsequently, this compound, provided that other precursors like palmitoyl-CoA and UDP-glucose are not limiting.

The availability of specific fatty acids also plays a crucial role. The production of the characteristic 2-hydroxy fatty acid of this compound is dependent on the activity of fatty acid hydroxylases. The expression and activity of these enzymes, along with the general fatty acid pool of the cell, will dictate the availability of the correct acyl-CoA for incorporation into the ceramide backbone of this compound.

Metabolic Intermediates and Alternative Biosynthetic Routes

The biosynthesis of this compound proceeds through a series of well-defined metabolic intermediates. The pathway is initiated with the formation of 3-ketosphinganine from serine and palmitoyl-CoA. This is then reduced to sphinganine (B43673), which can be subsequently hydroxylated and desaturated to form the 9-methyl-4,8-sphingadienine base characteristic of fungal cerebrosides.

The attachment of the 2-hydroxy fatty acid to this long-chain base by a ceramide synthase results in the formation of a specific ceramide intermediate. This ceramide is the immediate precursor to this compound. The final step is the glycosylation of this ceramide by glucosylceramide synthase.

While the de novo pathway is the primary route for this compound synthesis, alternative pathways may exist for the generation of its precursors. For instance, sphingolipid recycling pathways can contribute to the pool of available sphingoid bases and fatty acids. Ceramides from the degradation of more complex sphingolipids can also be re-utilized for the synthesis of cerebrosides.

In some fungi, the existence of ceramide dihexosides suggests alternative glycosylation pathways where a second sugar unit is added to a cerebroside lipotype.com. However, this compound is defined by its single glucose moiety. Fungal cells are also known to maintain distinct pools of ceramides, with specific structures being channeled towards the synthesis of either glucosylceramides or inositol-containing phosphosphingolipids scielo.br. The ceramide precursor of this compound belongs to the pool destined for glycosylation.

Catabolic Processes and Enzymatic Degradation

The breakdown of this compound is an essential process for maintaining cellular homeostasis and for the recycling of its constituent components. This catabolism primarily occurs in the lysosome in many organisms, though the specifics in fungi can vary. The degradation process involves the sequential removal of the sugar and fatty acid moieties.

Role of Glycosidases in Cerebroside Hydrolysis

The initial step in the catabolism of this compound is the hydrolysis of the β-glycosidic bond linking the glucose molecule to the ceramide backbone. This reaction is catalyzed by a class of enzymes known as β-glucosidases, specifically glucocerebrosidases. These glycoside hydrolases cleave the sugar moiety, releasing glucose and ceramide.

The activity of glucocerebrosidase is crucial for the turnover of glucosylceramides. Deficiencies in this enzyme in mammals lead to the accumulation of glucocerebrosides, resulting in lysosomal storage disorders. In fungi, the regulation of glucocerebrosidase activity is important for controlling the levels of cerebrosides, which are involved in growth and differentiation processes.

Alternative Pathways of Cerebroside Catabolism

While the primary catabolic pathway for cerebrosides involves the action of glycosidases followed by ceramidases, which break down ceramide into a sphingoid base and a fatty acid, alternative routes have been considered. One hypothetical alternative pathway could involve the deacylation of the cerebroside to form glucosylsphingosine (psychosine), followed by the action of a glucosidase. However, the primary and most well-established pathway proceeds through the action of a glucocerebrosidase first.

Another theoretical possibility in catabolism could involve modifications to the sugar or lipid portions of the molecule prior to the canonical degradation steps. However, the direct hydrolysis by a β-glucosidase remains the central and best-characterized route for the initiation of cerebroside catabolism. The subsequent degradation of the resulting ceramide by ceramidases releases the sphingoid base and the 2-hydroxy fatty acid, which can then be either recycled for the synthesis of new lipids or further broken down.

Table of Research Findings on Fungal Cerebroside Metabolism

| Metabolic Process | Key Enzyme(s) | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Sphingoid Base Synthesis | Serine Palmitoyltransferase (SPT) | Serine, Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum |

| Ceramide Synthesis | Ceramide Synthase | Sphingoid Base, Acyl-CoA | Ceramide | Endoplasmic Reticulum |

| Glucosylation | Glucosylceramide Synthase (GCS) | Ceramide, UDP-Glucose | Glucosylceramide (Cerebroside) | Golgi Apparatus |

| Hydrolysis | Glucocerebrosidase | Glucosylceramide | Ceramide, Glucose | Lysosome/Vacuole |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cerebroside A |

| Cerebroside B |

| Cerebroside C |

| Serine |

| Palmitoyl-CoA |

| 3-Ketosphinganine |

| Sphinganine |

| 9-methyl-4,8-sphingadienine |

| Ceramide |

| UDP-glucose |

| Glucose |

| Glucosylsphingosine |

Biological Functions and Molecular Mechanisms of Action for Cerebrosides, Highlighting Cerebroside D Research

Roles in Fundamental Cellular Processes

Glycosphingolipids, as a class, are recognized for their participation in a multitude of essential cellular functions, from guiding cell growth and development to organizing the very membrane that encloses the cell. semanticscholar.org

Regulation of Cell Growth, Differentiation, and Morphogenesis

Fungal cerebrosides are implicated in the regulation of crucial cellular processes such as growth, differentiation, and morphogenesis. nih.govsemanticscholar.org Research on cerebrosides isolated from Purpureocillium lilacinum, the same fungus from which Cerebroside D was identified, has shown that related compounds, Cerebrosides A and C, are involved in animal cell growth, differentiation, and apoptosis. nih.gov This suggests a potential role for this compound in similar fundamental cellular events.

The involvement of fungal cerebrosides in morphological transitions is a key area of research. nih.gov These compounds are considered bioactive molecules that can influence the developmental stages of fungi. scielo.br The structural integrity of these cerebrosides is often crucial for their biological activity. scielo.br

| Compound | Reported Biological Activity | Source Organism |

| This compound | Potentiates the activity of cell wall-active antibiotics. nih.gov | Purpureocillium lilacinum |

| Cerebroside C | Potentiates the activity of cell wall-active antibiotics; Plays a role in animal cell growth, differentiation, and apoptosis. nih.gov | Purpureocillium lilacinum |

| Cerebroside A | Plays a role in animal cell growth, differentiation, and apoptosis. nih.gov | Purpureocillium lilacinum |

Influence on Membrane Organization and Lipid Raft Formation

Cerebrosides are integral components of the cell membrane, where they contribute to its structure and fluidity. creative-proteomics.com They are key players in the formation of specialized microdomains known as lipid rafts. wikipedia.orgcreative-proteomics.com These rafts are enriched in sphingolipids and cholesterol and serve as platforms for organizing signaling molecules. creative-proteomics.commdpi.com

The structure of cerebrosides, with their hydrophobic ceramide tail and hydrophilic sugar headgroup, facilitates their integration into the lipid bilayer and their participation in the dynamic organization of the membrane. creative-proteomics.com The ability of cerebroside molecules to form hydrogen bonds with each other contributes to their compact alignment within the membrane and the stability of lipid rafts. wikipedia.org The presence of cerebrosides in these microdomains is crucial for the spatial organization of membrane proteins and lipids, thereby influencing a variety of cellular functions. creative-proteomics.com

Involvement in Intercellular Communication and Recognition

The sugar residue of cerebrosides extends into the extracellular space, positioning it to interact with other cells and molecules. creative-proteomics.com This structural arrangement is fundamental to the role of cerebrosides in cell-to-cell recognition and adhesion. creative-proteomics.comlibretexts.org These interactions are critical for tissue development and immune responses. creative-proteomics.com

Glycosphingolipids can engage in carbohydrate-carbohydrate interactions between adjacent membranes, a process that can lead to cell adhesion and the transmission of signals across the cell membrane. researchgate.net This form of communication is vital for the coordinated behavior of cells within tissues.

Modulation of Membrane Transport

The organization of the cell membrane, influenced by lipids such as cerebrosides, has a direct impact on the function of membrane proteins, including those involved in transport. By participating in the formation of lipid rafts, cerebrosides can influence the localization and activity of transport proteins. While direct studies on this compound's role in membrane transport are not available, the broader class of sphingolipids is known to be crucial for the structural and functional integrity of membrane transport systems.

Signal Transduction and Associated Signaling Pathways

Cerebrosides are not merely structural components; they are active participants in cellular signaling.

Glycosphingolipid-Mediated Signaling Events

Cerebrosides and other glycosphingolipids are involved in modulating signal transduction pathways that govern cell growth, differentiation, and apoptosis. creative-proteomics.com They can influence the activity of membrane-bound receptors and other signaling molecules. creative-proteomics.com The clustering of glycosphingolipids in lipid rafts creates platforms that can concentrate signaling proteins, thereby facilitating or inhibiting specific pathways. nih.gov

Fungal cerebrosides, due to their bioactive nature, are thought to modulate cell signaling, which in turn controls cellular processes like growth and differentiation. semanticscholar.orgscielo.br The interaction of these lipids with the cell membrane can trigger transmembrane signals that are transmitted to the cytoskeleton. nih.gov

Specific Signaling Cascades Affected by Cerebrosides

Cerebrosides, as bioactive sphingolipids, are integral components of cell membranes and participate in a variety of cellular signaling pathways that regulate cell growth, differentiation, and immune responses. smolecule.com Research into specific cerebrosides, such as this compound, has begun to elucidate the precise molecular mechanisms through which these compounds exert their biological effects.

Involvement of Ca²⁺ Signaling Pathways

While direct studies on this compound's specific effects on calcium (Ca²⁺) signaling are not extensively documented, the broader class of sphingolipids is known to be deeply involved in the regulation of intracellular Ca²⁺ homeostasis. Sphingolipid metabolites can influence the mobilization of intracellular calcium stores, a crucial aspect of signal transduction. researchgate.net For instance, research on the related compound Cerebroside-A has shown it can inhibit Ca²⁺ influx through N-methyl-d-aspartate (NMDA) receptors, highlighting a potential mechanism for neuroprotection. This suggests that cerebrosides can modulate neuronal excitability and prevent cytotoxicity associated with excessive calcium entry.

Interaction with N-methyl-d-aspartate (NMDA) Receptors

There is no direct evidence detailing the interaction of this compound with N-methyl-d-aspartate (NMDA) receptors. However, studies on the closely related Cerebroside-A, isolated from an edible mushroom, have demonstrated potent neuroprotective effects mediated through the NMDA receptor pathway. Excessive glutamate (B1630785) release following cerebral ischemia leads to neuronal death, primarily through excessive calcium entry via NMDA receptors. Research has shown that Cerebroside-A can inhibit this NMDA receptor-mediated Ca²⁺ influx, thereby protecting neurons from ischemic damage. This action is independent of its effect on BKCa channels, indicating a direct or closely-mediated interaction with the NMDA receptor complex itself. These findings suggest a potential, though unconfirmed, therapeutic avenue for cerebrosides in stroke and neurodegenerative disorders.

Regulation of Inflammatory Signaling (e.g., STAT1)

This compound has been identified as a significant modulator of inflammatory signaling, particularly through its effects on activated T lymphocytes, which are key mediators in inflammatory bowel diseases. nih.gov In a murine model of colitis, this compound administration was shown to inhibit the Interferon-gamma (IFN-γ)/STAT1/T-bet signaling pathway. Signal Transducer and Activator of Transcription 1 (STAT1) is a critical transcription factor in the T cell-mediated immune response. By preventing the phosphorylation of STAT1, this compound effectively downregulates the expression of T-bet, a master regulator of T-helper 1 (Th1) cell differentiation.

This inhibition of STAT1 signaling contributes to a significant reduction in the production of pro-inflammatory cytokines. Treatment with this compound in colitis models led to decreased levels of Tumor Necrosis Factor-alpha (TNF-α), IFN-γ, and Interleukin-1beta (IL-1β) in intestinal tissues. nih.gov Concurrently, it markedly increased the serum level of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This dual action—suppressing pro-inflammatory pathways while boosting anti-inflammatory responses—highlights the targeted immunomodulatory potential of this compound. smolecule.com

| Cytokine | Effect of this compound Treatment | Signaling Pathway Implication |

|---|---|---|

| TNF-α | Decreased | Inhibition of Pro-inflammatory Response |

| IFN-γ | Decreased | Inhibition of STAT1 Signaling |

| IL-1β | Decreased | Inhibition of Pro-inflammatory Response |

| IL-10 | Increased | Enhancement of Anti-inflammatory Response |

Activation of Apoptotic Pathways (e.g., Caspases 3, 9, 12)

A key mechanism of this compound's immunomodulatory action is its ability to selectively induce apoptosis, or programmed cell death, in activated T cells without affecting naive (unactivated) lymphocytes. nih.gov This targeted action is crucial for resolving inflammation by eliminating the effector T cells that perpetuate the inflammatory cycle. unimi.it The apoptotic effect of this compound is mediated through the activation of multiple caspase enzymes. nih.gov

Research demonstrates that treatment of activated T cells with this compound leads to the dose-dependent cleavage, and thus activation, of Caspase-3, Caspase-9, and Caspase-12.

Caspase-9 is a key initiator caspase in the intrinsic, or mitochondrial, pathway of apoptosis.

Caspase-12 is an initiator caspase associated with apoptosis induced by endoplasmic reticulum (ER) stress.

Caspase-3 is a primary executioner caspase, which, once activated by initiator caspases, cleaves numerous cellular substrates to orchestrate the dismantling of the cell.

The simultaneous activation of caspases 9 and 12 indicates that this compound triggers apoptosis through at least two distinct pathways: the intrinsic mitochondrion-dependent pathway and the ER stress-mediated pathway. This multi-pronged approach ensures the efficient elimination of activated T cells, contributing to its therapeutic effect in inflammatory conditions. nih.gov

| Caspase | Type | Apoptotic Pathway | Status After this compound Treatment |

|---|---|---|---|

| Caspase-9 | Initiator | Mitochondrial (Intrinsic) | Activated (Cleaved) |

| Caspase-12 | Initiator | Endoplasmic Reticulum Stress | Activated (Cleaved) |

| Caspase-3 | Executioner | Common Final Pathway | Activated (Cleaved) |

Modulation of c-Src/FAK and Runx2 Signaling

Currently, there is no scientific literature available that directly investigates or establishes a link between this compound and the modulation of the c-Src/FAK (Focal Adhesion Kinase) and Runx2 (Runt-related transcription factor 2) signaling pathway. This pathway is primarily known for its critical role in osteoblast differentiation and bone formation.

Biological Roles in Different Organisms and Systems

Cerebrosides are a class of glycosphingolipids found widely across biological kingdoms, including in animals, plants, and fungi, where they serve diverse and vital roles. wikipedia.org They are fundamental structural components of cell membranes and are involved in crucial processes such as cell-cell recognition, transmembrane signaling, and maintaining cellular morphology. bohrium.com

In Fungi: this compound is a fungal metabolite that has been isolated from species such as Fusarium sp., Lactarium volemus, and Pachybasium sp. In fungi, cerebrosides are highly conserved molecules that are involved in morphological transitions and fungal growth. researchgate.net The specific biological activities identified for this compound highlight its role as an immunomodulatory agent. unimi.it Its ability to selectively target activated T-lymphocytes suggests it may play a role in the interaction between the fungus and its host's immune system. nih.gov Additionally, this compound isolated from the edible mushroom Volvariella volvacea has been shown to block nitric oxide production and enhance the expression of genes related to skin hydration, such as hyaluronate synthase-2 and aquaporin-3, in keratinocytes. mdpi.com

In Animals: In animal tissues, cerebrosides are most famously known as critical components of the nervous system. wikipedia.org Galactocerebrosides (B1148508) are major constituents of the myelin sheath that insulates nerve axons, ensuring rapid and efficient transmission of nerve impulses. wikipedia.org Glucocerebrosides (B1249061), while also present in nervous tissue, are more broadly distributed and are major constituents of skin lipids, where they are essential for maintaining the skin's water permeability barrier. wikipedia.org While the specific roles of this compound in animal systems have not been defined, the study of its effects in a mouse model of colitis demonstrates its potent biological activity within a mammalian system.

In Plants: Glucosylceramide is the principal glycosphingolipid in plants, where it is a major component of the outer layer of the plasma membrane. wikipedia.org Plant cerebrosides are believed to play a role in the plant's response to environmental stresses such as cold and drought. targetmol.com

Fungal Cerebrosides: Bioactive Molecules and Pathogenesis

Fungal cerebrosides are remarkably conserved molecules, typically containing a 9-methyl-4,8-sphingadienine base in the ceramide portion. nih.gov These lipids are not merely structural components but are bioactive molecules implicated in critical aspects of fungal biology and interaction with their hosts. nih.govnih.gov

Fungal cerebrosides are apparently involved in morphological transitions and growth, processes that are often linked to pathogenicity. nih.govnih.gov In several fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, the presence and structural integrity of cerebrosides are crucial for normal development. nih.gov For instance, in the dimorphic fungus Histoplasma capsulatum, the transition between the yeast and mycelial forms, a key step in its pathogenesis, is correlated with changes in the structure of its cerebrosides. oup.com Specifically, the level of unsaturation in the fatty acyl chain of the cerebroside differs between the two forms, suggesting a role for these lipids as potential regulators or chemical switches in morphogenesis. oup.com The main molecular species of cerebroside in Candida albicans has been identified as N-2-hydroxystearoyl-1-O-beta-glucosyl-9-methyl-C18-sphinga-4,8-dienine, and this structure is consistent in both the yeast and mycelial forms. nih.gov

Table 1: Fungal Species and the Role of Cerebrosides in Their Biology

| Fungal Species | Role of Cerebrosides | Reference |

|---|---|---|

| Candida albicans | Involved in morphological transitions and growth. | nih.govnih.gov |